molecular formula C14H20N2O3S B2587893 7,7-dimethyl-N-(thiophen-2-ylmethyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396806-85-1

7,7-dimethyl-N-(thiophen-2-ylmethyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

Cat. No.: B2587893
CAS No.: 1396806-85-1
M. Wt: 296.39
InChI Key: LAEACFBXSZMPFN-UHFFFAOYSA-N
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Description

7,7-Dimethyl-N-(thiophen-2-ylmethyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide (CAS: 1396806-85-1) is a spirocyclic compound featuring a unique 6,8-dioxa-2-azaspiro[3.5]nonane core. Its molecular formula is C₁₄H₂₀N₂O₃S, with a molecular weight of 296.3852 g/mol .

Properties

IUPAC Name

7,7-dimethyl-N-(thiophen-2-ylmethyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-13(2)18-9-14(10-19-13)7-16(8-14)12(17)15-6-11-4-3-5-20-11/h3-5H,6-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEACFBXSZMPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)NCC3=CC=CS3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7,7-Dimethyl-N-(thiophen-2-ylmethyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a complex organic compound with potential biological activities. Its unique structural features, including a spirocyclic framework and functional groups, suggest various interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

The molecular formula of this compound is C14H19N1O3SC_{14}H_{19}N_{1}O_{3}S, with a molecular weight of 281.37 g/mol. The structure features a spirocyclic system that enhances its potential for biological interaction.

PropertyValue
Molecular Formula C₁₄H₁₉N₁O₃S
Molecular Weight 281.37 g/mol
CAS Number 1396684-76-6

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The spirocyclic structure allows for unique binding interactions that can modulate enzymatic activity or receptor signaling pathways.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in cancer pathways.
  • Receptor Modulation : The presence of the thiophenyl group may enhance binding affinity to specific receptors, potentially influencing cellular proliferation and differentiation.

Antitumor Activity

Recent research has indicated that derivatives of spirocyclic compounds exhibit significant antitumor effects. For instance, studies involving related compounds have demonstrated their ability to inhibit mutant KRAS proteins associated with various cancers, highlighting the potential for therapeutic applications in oncology .

Case Studies

  • In Vitro Studies : In vitro assays have shown that compounds structurally related to this compound can inhibit cell proliferation in cancer cell lines. For example, compounds targeting KRAS G12C mutations have shown promising results in reducing tumor growth in xenograft models .
  • In Vivo Efficacy : A study reported that a similar compound demonstrated dose-dependent antitumor effects in an NCI-H1373 xenograft mouse model. This suggests that the spirocyclic structure may enhance bioavailability and efficacy against solid tumors .

Pharmacological Evaluation

The pharmacological profile of this compound is still under investigation; however, related compounds have shown:

  • High metabolic stability in liver microsomes.
  • Selective toxicity towards cancer cells , while sparing normal cells.

Toxicity and Safety

Toxicity assessments are crucial for determining the therapeutic index of new compounds. Initial safety profiles indicate low toxicity levels at therapeutic doses; however, comprehensive toxicity studies are necessary to establish safety for clinical use.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features contribute to its potential as a lead compound in drug development. Its spirocyclic nature allows for unique interactions with biological targets, which can lead to the modulation of various physiological pathways.

Case Studies

  • Inhibition of Enzymatic Activity : Research indicates that compounds with spirocyclic structures can inhibit specific enzymes involved in disease pathways. For instance, studies have shown that similar compounds can act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), which is significant in cancer therapy .

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against Respiratory Syncytial Virus (RSV). The spiro structure may enhance binding affinity to viral proteins, potentially leading to effective therapeutic agents against viral infections .

Neuropharmacology

Research suggests that compounds with similar structural motifs can influence neurotransmitter systems, making them candidates for neuropharmacological applications. These compounds may modulate receptors involved in mood regulation and cognitive functions .

Synthesis and Derivatives

The synthesis of 7,7-dimethyl-N-(thiophen-2-ylmethyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves multi-step organic reactions that optimize yield and purity. The synthesis pathway often includes:

  • Initial Cyclization : Using acid-binding agents and phase transfer catalysts to promote cyclization reactions.
  • Functionalization : Introducing thiophene moieties to enhance biological activity and specificity.

Comparison with Similar Compounds

(a) BG15137 (CAS: 476292-48-5)

Molecular Formula : C₁₄H₁₅ClN₂OS
Molecular Weight : 294.7997 g/mol
Key Differences :

  • Core Structure : BG15137 lacks the spirocyclic dioxa-aza framework. Instead, it contains a thiazole ring linked to a chlorophenyl group.
  • Pharmacological Implications : Thiazole derivatives often exhibit antimicrobial or kinase-inhibitory activity, whereas spirocyclic compounds like BG15136 are explored for CNS-targeted applications due to their conformational rigidity .

(b) 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (CAS: 156720-75-1)

Molecular Formula: C₈H₁₅NO₂ Molecular Weight: 157.21 g/mol Key Differences:

  • Simplified Structure : This analogue lacks the carboxamide and thiophene-methyl groups, reducing its molecular complexity and likely its biological activity.
  • Functional Potential: The absence of the carboxamide moiety eliminates hydrogen-bonding capabilities critical for enzyme inhibition or receptor interactions .

(c) Beta-Lactam Derivatives (PF 43(1))

Examples : Compounds with bicyclo[3.2.0]heptane cores (e.g., 4-thia-1-azabicyclo derivatives).
Key Differences :

  • Ring System : Beta-lactam antibiotics feature strained bicyclic systems, whereas BG15136’s spirocyclic core offers greater stability and reduced ring strain.

Physicochemical and Pharmacokinetic Properties

Property BG15136 BG15137 CAS 156720-75-1
Molecular Weight (g/mol) 296.39 294.80 157.21
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.1 (high lipophilicity) ~0.8 (low lipophilicity)
Hydrogen Bond Acceptors 5 3 2
Rotatable Bonds 4 6 0
Bioavailability Score Medium Low Not applicable (scaffold only)

Notes:

  • The thiophene group may improve π-π stacking interactions with aromatic residues in target proteins, a feature absent in simpler analogues like CAS 156720-75-1 .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this spirocyclic carboxamide compound?

  • Methodological Answer : Synthesis optimization should focus on reaction temperature, solvent polarity, and catalyst selection. For spirocyclic systems, cyclization efficiency is critical. Use Design of Experiments (DoE) to evaluate parameters like reaction time, stoichiometry of reagents (e.g., thiophen-2-ylmethylamine), and purification methods (e.g., column chromatography with gradients of ethyl acetate/hexane). Evidence from analogous spiro compounds highlights the importance of acetonitrile as a solvent for cyclization and iodine/triethylamine for sulfur elimination . Statistical methods in experimental design (e.g., fractional factorial designs) can minimize trial numbers while maximizing yield .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer : Assign key peaks in 1H^1H and 13C^{13}C NMR spectra:

  • Thiophene moiety : Aromatic protons at δ ~7.2–7.4 ppm (multiplet) and carbons at ~125–140 ppm.
  • Spirocyclic core : Methyl groups (7,7-dimethyl) as singlets at δ ~1.2–1.5 ppm.
  • Carboxamide : NH proton at δ ~6.8–7.0 ppm (broad, exchangeable).
    Compare with HRMS for molecular ion validation (e.g., [M+H]+^+ or [M+Na]+^+). Reference analogous carboxamide derivatives in for spectral benchmarking .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties?

  • Methodological Answer : Use density functional theory (DFT) to calculate logP (lipophilicity) and pKa. Software like Gaussian or ORCA can model the spirocyclic core’s conformational stability. Molecular dynamics simulations (e.g., GROMACS) assess solvation effects. For metabolic stability, apply in silico tools like SwissADME to predict aldehyde oxidase (AO) susceptibility, as seen in thiophene-containing analogs .

Advanced Research Questions

Q. How does the thiophene substituent influence the compound’s metabolic stability in vitro?

  • Methodological Answer : Conduct hepatic microsomal assays (human/rat) with LC-MS/MS quantification. Compare intrinsic clearance (CLint_{int}) of the thiophene-containing compound against non-thiophene analogs. Thiophene rings are prone to AO-mediated oxidation; use AO inhibitors (e.g., hydralazine) to confirm metabolic pathways. Reference ’s methodology for tracking sulfur oxidation products .

Q. What mechanistic insights explain the spirocyclic system’s resistance to ring-opening under acidic conditions?

  • Methodological Answer : Perform stability studies in pH 1–3 buffers (simulating gastric fluid) at 37°C. Monitor degradation via HPLC and characterize byproducts via LC-HRMS. The 6,8-dioxa moiety likely enhances rigidity, as seen in structurally related spiro compounds with cyclic acetals ( ). Compare activation energy (EaE_a) of ring-opening via Arrhenius plots .

Q. How can reaction kinetics be modeled for the synthesis of this compound in a continuous flow reactor?

  • Methodological Answer : Develop a kinetic model using MATLAB or COMSOL. Parameters include residence time distribution (RTD), mixing efficiency, and heat transfer. Reference CRDC subclass RDF2050112 for reactor design principles, emphasizing scalability and safety ( ). Validate with inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Q. What strategies mitigate batch-to-batch variability in chiral purity during large-scale synthesis?

  • Methodological Answer : Employ chiral stationary phases (CSPs) in preparative HPLC for enantiomeric resolution. Use circular dichroism (CD) spectroscopy to verify optical purity. For asymmetric synthesis, optimize chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry at the spiro center. Reference spirocyclic β-lactam synthesis in for chiral induction strategies .

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